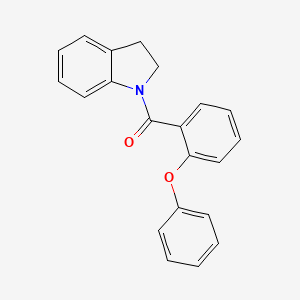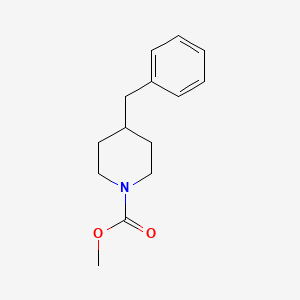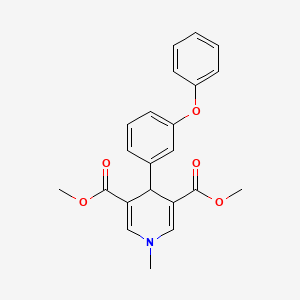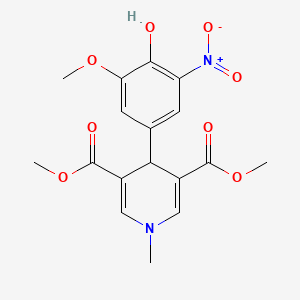![molecular formula C20H26N2 B3748960 N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B3748960.png)
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine, also known as MPP+ is a toxic compound that has been widely studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons. The compound was first synthesized in the 1970s and has since been used as a tool to study Parkinson's disease and other neurological disorders.
Wirkmechanismus
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ have been extensively studied in animal models of Parkinson's disease. The compound has been shown to cause a decrease in dopamine levels, an increase in oxidative stress, and an activation of microglia, which are immune cells in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ has several advantages as a tool for studying Parkinson's disease, including its ability to selectively damage dopaminergic neurons and its well-characterized mechanism of action. However, the compound's toxicity also presents limitations, as it requires careful handling and safety precautions in the laboratory.
Zukünftige Richtungen
There are several future directions for research on N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ and its role in Parkinson's disease. One area of focus is the development of therapies that can protect dopaminergic neurons from N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ toxicity. Another area of interest is the use of N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ is a toxic compound that has been widely used in scientific research to study Parkinson's disease and other neurological disorders. The compound's ability to selectively damage dopaminergic neurons and its well-characterized mechanism of action make it a valuable tool for studying the disease. However, the compound's toxicity also presents limitations, and future research is needed to develop therapies that can protect dopaminergic neurons from N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ toxicity and to explore its potential use in other neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. The compound selectively damages dopaminergic neurons, which are the cells that produce dopamine in the brain. Parkinson's disease is characterized by the loss of these neurons, which leads to a decrease in dopamine levels and the onset of symptoms such as tremors, rigidity, and bradykinesia.
Eigenschaften
IUPAC Name |
N-methyl-4-phenyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-22(16-14-19-9-5-6-15-21-19)20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-9,15,18,20H,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLNIRQMOVQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-phenyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3748878.png)


![1-[4-(benzyloxy)phenyl]-4-cinnamoylpiperazine](/img/structure/B3748907.png)
![1,4-bis[(3,4-dichlorophenyl)acetyl]-1,4-diazepane](/img/structure/B3748912.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B3748916.png)
![1-[chloro(diphenyl)acetyl]azepane](/img/structure/B3748920.png)
![1-[chloro(diphenyl)acetyl]-4-methylpiperazine](/img/structure/B3748922.png)
![5-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3748928.png)
![4-[(2-isopropylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B3748938.png)



